molecular formula C6H7NO2 B142462 (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 148236-92-4

(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B142462
M. Wt: 125.13 g/mol
InChI Key: COOSDAIGFVXLLU-DZSWIPIPSA-N
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Description

“(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione” is a chemical compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol. It is typically available in powder form .


Synthesis Analysis

The synthesis of an azabicyclo[3.1.0]hexanone-containing inhibitor of the nuclear factor-κB inducing kinase (NIK) has been reported . The initial route to this compound was streamlined from 13 to 7 linear steps through the use of a catalytic, enantioselective C–H activation step .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7NO2/c1-6-2-3(6)4(8)7-5(6)9/h3H,2H2,1H3,(H,7,8,9)/t3-,6-/m0/s1 . The InChI key is COOSDAIGFVXLLU-DZSWIPIPSA-N .


Physical And Chemical Properties Analysis

This compound is typically stored at room temperature .

Safety And Hazards

The safety information for this compound includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1S,5R)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-6-2-3(6)4(8)7-5(6)9/h3H,2H2,1H3,(H,7,8,9)/t3-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOSDAIGFVXLLU-DZSWIPIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H]1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

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